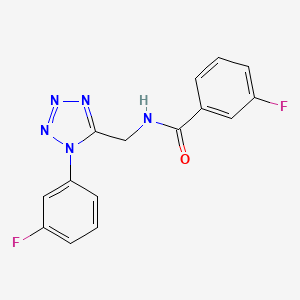

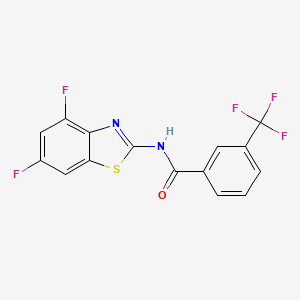

![molecular formula C9H9NO3S B2497996 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 29488-99-1](/img/structure/B2497996.png)

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Numbers® .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. For example, a synthesis could involve a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For example, the compound might undergo reactions with N-bromosuccinimide (NBS) in DMSO under microwave irradiation .Applications De Recherche Scientifique

Organic Light-Emitting Devices (OLEDs)

The molecular design of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has been explored for non-doped blue OLEDs. Researchers have synthesized twisted dihydrobenzodioxin phenanthroimidazole derivatives based on this compound. These derivatives exhibit efficient up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process. The resulting OLEDs emit blue light (450 nm) with impressive performance metrics, including luminance, power efficiency, external quantum efficiency, and current efficiency .

Synthesis of Naphthalene and Fluorene Derivatives

In the realm of medicinal chemistry, 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has been utilized as a precursor for synthesizing naphthalene, dihydrobenzodioxine, and fluorene derivatives. These compounds, with extended side chains, were evaluated as ligands for CB1 and CB2 receptors. Notably, some derivatives showed submicromolar affinity and selectivity toward CB2 receptors .

Oxathiin Synthesis

Researchers have employed 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide in the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols. The reaction involves aryloxymethylthiiranes and N-bromosuccinimide (NBS) under microwave irradiation. This route offers advantages such as simplified synthetic processes, fewer side reactions, and increased yield with higher purity .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-9-5-6-14(12,13)8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHBVKSPACBKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)

![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)

![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)